1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is a chemical compound with a unique structure that includes a perimidine core substituted with isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate typically involves the reaction of N,N-diisopropyl-1,3-propanediamine with formic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: N,N-diisopropyl-1,3-propanediamine and formic acid.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perimidine core or the isopropyl groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine derivatives with different functional groups, while reduction can lead to more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diisopropylhexahydropyrimidine: A similar compound with a hexahydro structure.
1,3-Diisopropyl-2-thiourea: Another related compound with a thiourea group.
Uniqueness
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is unique due to its specific substitution pattern and the presence of the formate group. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
627092-27-7 |
---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)-1,2-dihydroperimidin-1-ium;formate |
InChI |
InChI=1S/C17H22N2.CH2O2/c1-12(2)18-11-19(13(3)4)16-10-6-8-14-7-5-9-15(18)17(14)16;2-1-3/h5-10,12-13H,11H2,1-4H3;1H,(H,2,3) |
InChI-Schlüssel |
VTBKPFHWNWEILB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+]1CN(C2=CC=CC3=C2C1=CC=C3)C(C)C.C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.